2-(2-(2-ヒドロキシエトキシ)エチル)イソインドリン-1,3-ジオン

概要

説明

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione, also known as Irgacure 784, is a photoinitiator commonly used in the production of UV-curable coatings and inks . It is an organic compound with a wide range of applications in the scientific research field.

Synthesis Analysis

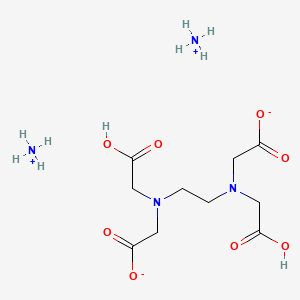

The synthesis of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione involves the reaction of 2-(2-aminoethyl)-ethanol and phthalic anhydride. The reaction mixture is dissolved in toluene and then heated under reflux for 6 hours with a Dean-Stark apparatus .Molecular Structure Analysis

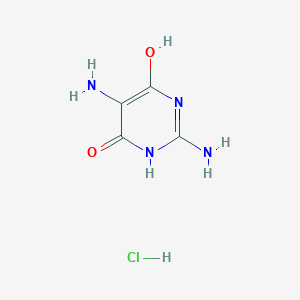

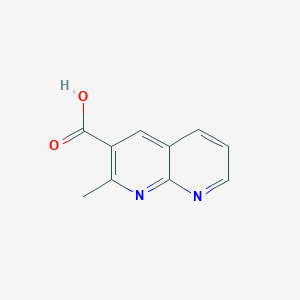

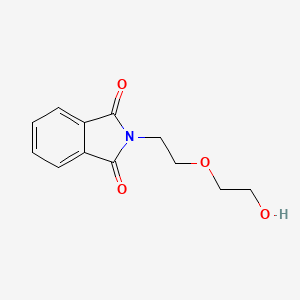

The molecular formula of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione is C12H13NO4, and its molecular weight is 235.24 . The InChI code is 1S/C12H13NO4/c14-6-8-17-7-5-13-11(15)9-3-1-2-4-10(9)12(13)16/h1-4,14H,5-8H2 .Physical And Chemical Properties Analysis

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione is a solid at room temperature . Its density is 1.3±0.1 g/cm3, boiling point is 412.0±25.0 °C at 760 mmHg, and flash point is 203.0±23.2 °C .科学的研究の応用

抗がん活性

2-(2-(2-ヒドロキシエトキシ)エチル)イソインドリン-1,3-ジオンを含むイソインドリン-1,3-ジオン誘導体は、抗がん特性について合成および評価されています 。これらの化合物は、血液がん細胞株K562およびRajiの生存を阻害する可能性を示しており、がん治療における潜在的な用途を示唆しています。

抗ウイルス薬の製造

この化合物は、ゾビラックスなどの抗ウイルス薬の製造に使用されています 。これは、DNA合成を阻害するか、細胞膜の透過性を変化させることによってウイルス複製を阻害することにより機能し、ヘルペス単純ウイルスなどのウイルス感染症の治療手段を提供します。

ドーパミン受容体調節

この化合物は、ドーパミン受容体D3を調節する可能性を示しています 。これは、抗精神病薬としての可能性を示唆しており、統合失調症などの精神障害の治療のための新しい道を開きます。

フォトクロミック材料

2-(2-(2-ヒドロキシエトキシ)エチル)イソインドリン-1,3-ジオンの独自の化学構造は、フォトクロミック材料への用途に役立ちます 。これらは光にさらされると色が変わる材料であり、スマートウィンドウやサングラスなどのさまざまな技術で使用できます。

ポリマー添加剤

その反応性と安定性により、この化合物はポリマーの添加剤として使用できます 。これは、ポリマーの特性を強化することができます。たとえば、熱安定性を向上させたり、機械的特性を変更したりすることで、材料科学および工学において価値があります。

Safety and Hazards

作用機序

Target of Action

The primary target of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at cholinergic synapses, thus terminating nerve transmission .

Mode of Action

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione interacts with great affinity at the peripheral anionic site (PAS) of human AChE . This interaction inhibits the activity of AChE, leading to an increase in the concentration of acetylcholine in the synaptic cleft .

Biochemical Pathways

The inhibition of AChE by 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione affects the cholinergic pathway . This pathway is crucial for nerve transmission, and its modulation can have significant effects on neurological function .

Result of Action

The inhibition of AChE by 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione leads to an increase in the concentration of acetylcholine in the synaptic cleft . This increase can enhance nerve transmission, potentially leading to improved neurological function .

生化学分析

Biochemical Properties

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of the dopamine receptor D2, which is crucial for neurotransmission . The compound’s interaction with this receptor involves binding to specific amino acid residues, leading to changes in receptor activity. Additionally, 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione has been found to inhibit viral replication by interfering with DNA synthesis and altering cell membrane permeability .

Cellular Effects

The effects of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis and necrosis in cancer cells, particularly in blood cancer cell lines such as K562 and Raji cells . The compound’s impact on cell signaling pathways, such as those involving the dopamine receptor D2, further underscores its significance in cellular processes .

Molecular Mechanism

At the molecular level, 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with the dopamine receptor D2 involves binding to key amino acid residues, resulting in altered receptor activity . Additionally, the compound’s ability to inhibit viral replication is attributed to its interference with DNA synthesis and cell membrane permeability .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors in its effectiveness. Studies have shown that it remains stable under specific conditions, such as sealed in dry environments at temperatures between 2-8°C . Long-term effects on cellular function have also been observed, with the compound demonstrating sustained activity in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione vary with different dosages in animal models. Research has shown that the compound exhibits anticonvulsant activity at specific doses, with higher doses potentially leading to toxic or adverse effects . For example, in mice, the compound demonstrated significant anticonvulsant activity at a dose of 15.1 mg/kg, while higher doses resulted in neurotoxicity .

Metabolic Pathways

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, its modulation of the dopamine receptor D2 suggests its involvement in neurotransmitter metabolism . Additionally, the compound’s impact on viral replication indicates its role in metabolic processes related to DNA synthesis .

Transport and Distribution

The transport and distribution of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione within cells and tissues are essential for its activity. The compound is transported through specific transporters and binding proteins, which influence its localization and accumulation . Its ability to alter cell membrane permeability further affects its distribution within cells .

Subcellular Localization

The subcellular localization of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione is critical for its function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its interaction with the dopamine receptor D2, for example, involves localization to the cell membrane, where it exerts its effects .

特性

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-6-8-17-7-5-13-11(15)9-3-1-2-4-10(9)12(13)16/h1-4,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKIFGNPYPHRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373091 | |

| Record name | 2-[2-(2-Hydroxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69676-63-7 | |

| Record name | 2-[2-(2-Hydroxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。